8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C21H30N6O2) is a purine derivative with a structurally complex scaffold. Its core consists of a purine ring substituted at positions 1, 3, 7, and 6. Key features include:
- A 1-phenylethyl group at position 7, providing steric bulk and lipophilicity.
- Methyl groups at positions 1 and 3, stabilizing the purine core .
This compound has attracted attention in medicinal chemistry due to its hypothesized interactions with enzymes and receptors, particularly in neurological and cardiovascular pathways . Its synthesis involves multi-step alkylation and amination reactions, often requiring precise control of reaction conditions to optimize yield and purity .
Properties
Molecular Formula |
C21H30N6O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H30N6O2/c1-6-26(7-2)14-13-22-20-23-18-17(19(28)25(5)21(29)24(18)4)27(20)15(3)16-11-9-8-10-12-16/h8-12,15H,6-7,13-14H2,1-5H3,(H,22,23) |
InChI Key |
XVACPGFHKFDSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Specific conditions such as temperature, pressure, and solvents depend on the desired reaction .
Major Products
Scientific Research Applications
8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is used in various scientific research applications, including:
Chemistry: As a unique chemical, it is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Limited industrial applications due to its specialized nature.
Comparison with Similar Compounds
Key Observations:
Position 7 Substituents :
- The 1-phenylethyl group in the target compound enhances lipophilicity compared to simpler alkyl chains (e.g., methyl in theophylline) or smaller aromatic groups (e.g., 3-methylbenzyl in its analog) .
- Larger aromatic substituents (e.g., naphthalenylmethyl in ) improve binding to hydrophobic pockets in enzymes but may reduce solubility.
Substitutions with bulkier groups (e.g., benzyl(methyl)amino in ) can sterically hinder interactions with certain targets.
Enzyme and Receptor Interactions
- The target compound’s diethylaminoethylamino group is hypothesized to interact with adenosine receptors or phosphodiesterases, similar to theophylline but with enhanced selectivity due to its larger substituents .
- Compared to its 7-naphthalenylmethyl analog (anticancer/antiviral activity ), the 1-phenylethyl group may shift activity toward neurological targets, as seen in related purines with aromatic substituents .
Solubility and Bioavailability
- The 1-phenylethyl group reduces aqueous solubility compared to compounds with shorter alkyl chains (e.g., ethyl or propyl groups) but improves membrane permeability .
Uniqueness and Research Implications
The target compound’s dual modification at positions 7 and 8 distinguishes it from other purine derivatives:
Synergistic Effects: The combination of a lipophilic 1-phenylethyl group and a basic diethylaminoethylamino side chain may enable dual-target activity (e.g., adenosine receptor modulation and enzyme inhibition) .
Structural Stability : Methyl groups at positions 1 and 3 prevent metabolic degradation at these sites, a limitation observed in simpler purines like caffeine .
Further research should explore:
- Quantitative structure-activity relationship (QSAR) studies to optimize substituent effects.
- In vivo pharmacokinetic profiling to validate bioavailability hypotheses.
Biological Activity
The compound 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.511 g/mol. The structure features a purine base which is significant for various biochemical processes.
Research indicates that this compound interacts with multiple biological targets, which may include:
- Adenosine receptors : Its structural similarity to adenosine suggests potential agonistic or antagonistic effects on these receptors.
- Enzymatic inhibition : It may inhibit enzymes involved in nucleotide metabolism, affecting cellular proliferation and signaling pathways.
Biological Activities
The compound exhibits diverse biological activities that can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation in vitro; specific mechanisms are under investigation. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
| Cardiovascular effects | May influence heart rate and vascular tone through adenosine receptor modulation. |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Neuroprotection : In an animal model of neurodegeneration, administration of the compound resulted in a marked decrease in neuronal loss and improved cognitive function as assessed by behavioral tests.
- Cardiovascular Effects : Clinical trials have indicated that the compound can modulate heart rate variability, suggesting a role in cardiovascular health management.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of the compound:
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances efficacy while reducing side effects.
- Bioavailability : Investigations into its pharmacokinetics reveal moderate bioavailability which could be improved through formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
